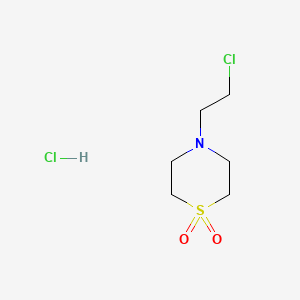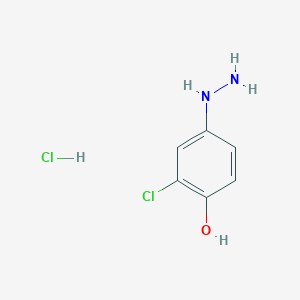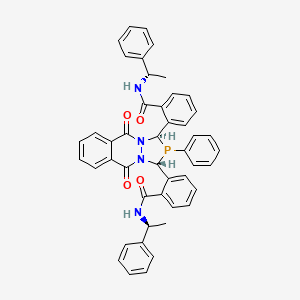
(R,R,S)-DiazaPhos-PPE
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray diffraction . The “(R,R,S)” notation indicates the configuration of chiral centers in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Diastereomers, which “(R,R,S)-DiazaPhos-PPE” could potentially be, have different physical properties and often different chemical reactivity .Aplicaciones Científicas De Investigación
Synthesis and Chemical Applications
(R,R,S)-DiazaPhos-PPE and similar compounds play a significant role in various synthetic processes. For instance, Biber, Möws, and Plietker (2011) discussed the synthesis of polyprenylated polycyclic acylphloroglucines (PPAPs) using a seven-step synthetic approach that allows for the introduction of various substituents, demonstrating the versatility of these compounds in chemical synthesis (Biber, Möws, & Plietker, 2011). Additionally, the study by Benkő, Gudat, and Nyulászi (2008) on 1,3,2-diazaphospholenes revealed insights into the dissociation energies and thermodynamics of these compounds, which are crucial for developing new methods of phosphinidene generation (Benkő, Gudat, & Nyulászi, 2008).
Medical and Pharmacological Research
In the field of medical research, diazeniumdiolates, which are structurally similar to this compound, have shown potential in treating a variety of medical disorders. Keefer (2003) highlighted their application in treating conditions such as restenosis after angioplasty and pulmonary hypertension (Keefer, 2003). This underscores the potential of this compound derivatives in therapeutic applications.
Environmental and Biological Studies
In environmental and biological contexts, compounds like this compound are used to study protein-protein interactions and their implications in cancer research. Ferreira, Oliva, and Andricopulo (2016) discussed the use of experimental and computational approaches to develop inhibitors that target protein-protein interactions, which is vital in designing innovative drugs for complex diseases like cancer (Ferreira, Oliva, & Andricopulo, 2016).
Material Science and Engineering
This compound related compounds have applications in material science as well. For instance, the work by Schwab, Grubbs, and Ziller (1996) on the synthesis and applications of RuCl2(CHR‘)(PR3)2 highlights the role of these compounds in material synthesis, particularly in the development of catalysts for various chemical reactions (Schwab, Grubbs, & Ziller, 1996).
Mecanismo De Acción
Safety and Hazards
The safety and hazards associated with a specific compound depend on its physical and chemical properties. Safety Data Sheets (SDS) provide information such as the properties of each chemical, physical, health, and environmental health hazards, recommended protective measures, and safety precautions for handling, storage, and transportation .
Propiedades
IUPAC Name |
2-[(1R,3R)-5,10-dioxo-2-phenyl-3-[2-[[(1S)-1-phenylethyl]carbamoyl]phenyl]-1,3-dihydro-[1,2,4]diazaphospholo[1,2-b]phthalazin-1-yl]-N-[(1S)-1-phenylethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H39N4O4P/c1-30(32-18-6-3-7-19-32)47-41(51)35-24-12-16-28-39(35)45-49-43(53)37-26-14-15-27-38(37)44(54)50(49)46(55(45)34-22-10-5-11-23-34)40-29-17-13-25-36(40)42(52)48-31(2)33-20-8-4-9-21-33/h3-31,45-46H,1-2H3,(H,47,51)(H,48,52)/t30-,31-,45+,46+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLHCPIVFAWUOET-JBVOVCRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2C3N4C(=O)C5=CC=CC=C5C(=O)N4C(P3C6=CC=CC=C6)C7=CC=CC=C7C(=O)NC(C)C8=CC=CC=C8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NC(=O)C2=CC=CC=C2[C@@H]3N4C(=O)C5=CC=CC=C5C(=O)N4[C@H](P3C6=CC=CC=C6)C7=CC=CC=C7C(=O)N[C@@H](C)C8=CC=CC=C8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H39N4O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10740208 | |
| Record name | 2,2'-[(1R,3R)-5,10-Dioxo-2-phenyl-2,3,5,10-tetrahydro-1H-[1,2,4]diazaphospholo[1,2-b]phthalazine-1,3-diyl]bis{N-[(1S)-1-phenylethyl]benzamide} | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10740208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
742.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
615257-74-4 | |
| Record name | 2,2'-[(1R,3R)-5,10-Dioxo-2-phenyl-2,3,5,10-tetrahydro-1H-[1,2,4]diazaphospholo[1,2-b]phthalazine-1,3-diyl]bis{N-[(1S)-1-phenylethyl]benzamide} | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10740208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine hydrochloride](/img/structure/B1511971.png)
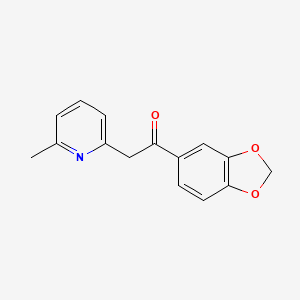
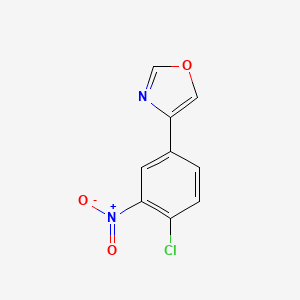
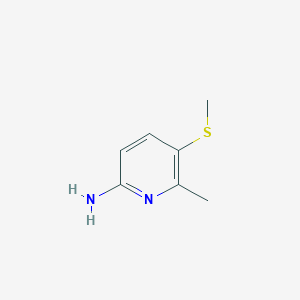


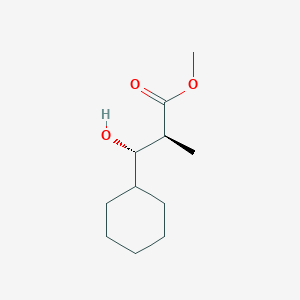
![tert-Butyl 1H-spiro[furo[3,4-c]pyridine-3,4'-piperidine]-1'-carboxylate](/img/structure/B1511992.png)

